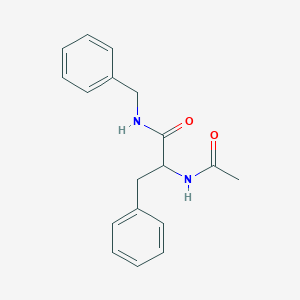

2-acetamido-N-benzyl-3-phenylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-acetamido-N-benzyl-3-phenylpropanamide is a chemical compound with the molecular formula C18H20N2O2 and a molecular weight of 296.369 g/mol . It is also known by several other names such as 2-(acetylamino)-N-benzyl-3-phenylpropanamide, 2-acetamido-3-phenyl-N-(phenylmethyl)propanamide, and others .

Synthesis Analysis

The synthesis of 2-acetamido-N-benzyl-3-phenylpropanamide has been reported in the Journal of the American Chemical Society . Another synthesis method involves an expedient five-step stereospecific synthesis for N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide analogs beginning with D-serine methyl ester .Molecular Structure Analysis

The molecular structure of 2-acetamido-N-benzyl-3-phenylpropanamide consists of an acetamido group attached to a benzyl group and a phenylpropanamide group .Aplicaciones Científicas De Investigación

Anticonvulsant Activities

Recent research has highlighted the anticonvulsant properties of 2-acetamido-N-benzyl-3-phenylpropanamide and its derivatives. These compounds have been shown to provide significant protection against seizures induced by maximal electroshock (MES) in mice and rats. The studies indicate that the 2-acetamido moiety plays a crucial but not obligatory role in this anticonvulsant activity. For instance, certain derivatives with substituted 2-acetamido groups still exhibited effective seizure protection, demonstrating the compound's potential in epilepsy treatment and the relevance of its structural components (Choi, Stables, & Kohn, 1996).

Crystal Structure Analysis

The crystal structure of 2-acetamido-N-benzyl derivatives has been analyzed to understand their anticonvulsant activities better. The structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamide, for example, revealed linearly extended conformations and highlighted important molecular features responsible for the anticonvulsant properties. Such structural insights are crucial for designing more effective anticonvulsant drugs (Camerman, Hempel, Mastropaolo, & Camerman, 2005).

Identification of Lacosamide Receptors

The compound has been used to develop novel agents that can target and identify lacosamide receptors. This application is particularly significant in the treatment of partial-onset seizures in adults. By using analogues of 2-acetamido-N-benzyl-3-phenylpropanamide, researchers can better understand the interacting proteins associated with the function and toxicity of such anticonvulsant agents (Park et al., 2009).

Role in the Pharma Market

2-acetamido-N-benzyl-3-phenylpropanamide and its derivatives have been acknowledged in the pharmaceutical market, particularly for the treatment of central nervous system disorders like epilepsy and anxiety. They are also valued as intermediates in preparing other medicinal compounds, demonstrating their versatility in drug development (Habernickel, 2003).

Propiedades

IUPAC Name |

2-acetamido-N-benzyl-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-14(21)20-17(12-15-8-4-2-5-9-15)18(22)19-13-16-10-6-3-7-11-16/h2-11,17H,12-13H2,1H3,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUGGJEUAXSJKHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-acetamido-N-benzyl-3-phenylpropanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[1-(oxan-4-yl)prop-2-enyl]acetamide](/img/structure/B2763115.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide](/img/structure/B2763125.png)

![2-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2763127.png)

![Ethyl 5-methyl-2-[(2-methylsulfanylpyridine-3-carbonyl)-(2-phenylethyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2763130.png)

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide](/img/structure/B2763132.png)

![1-methyl-5-[4-oxo-4-(4-propylpiperazin-1-yl)butanoyl]-N-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B2763134.png)

![tert-butyl N-[(1S,2S,3R,4R)-3-formylbicyclo[2.2.1]hept-5-en-2-yl]carbamate](/img/structure/B2763136.png)